Psicofuranose
Overview
Description
Psicofuranose is a rare sugar that belongs to the class of hexoses It is a furanose form of psicose, which is the C-3 epimer of fructoseIt has a similar sweetness intensity to sucrose but contributes fewer calories, making it an attractive alternative for low-calorie sweeteners .
Preparation Methods
Synthetic Routes and Reaction Conditions
Psicofuranose can be synthesized through several methods. One common approach involves the enzymatic epimerization of fructose using psicose 3-epimerase. This enzyme catalyzes the conversion of fructose to psicose, which can then be converted to this compound . Another method involves the use of microbial oxidation-reduction procedures combined with enzymatic epimerizations of ketohexoses .
Industrial Production Methods
Industrial production of this compound often involves the large-scale enzymatic conversion of fructose to psicose, followed by purification and crystallization processes. The use of environmentally friendly procedures, such as microbial oxidation-reduction, allows for the production of this compound in substantial quantities .
Chemical Reactions Analysis
Types of Reactions
Psicofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under mild conditions to prevent degradation of the furanose ring.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce this compound to its corresponding alcohols.
Substitution: Substitution reactions often involve the use of halogens or other electrophiles to introduce new functional groups into the this compound molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 3-acetamido-3-deoxy-D-psicofuranose and fully protected 3-acetamido-3-deoxy-D-psicofuranose .
Scientific Research Applications
Psicofuranose has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of psicofuranose and its derivatives involves their interaction with specific molecular targets and pathways. For example, inhibitors of glycosyltransferases work by binding to the enzyme’s active site, preventing the transfer of sugar nucleotide donors to suitable acceptors during glycan biosynthesis . This inhibition can disrupt the formation of glycoconjugates, which are involved in various biological processes, including cell-cell communication and immune response .
Comparison with Similar Compounds
Psicofuranose can be compared with other similar compounds, such as:
Fructose: this compound is the C-3 epimer of fructose, meaning it has a different configuration at the third carbon atom. This difference results in distinct chemical and biological properties.
Tagatose: Tagatose is another ketohexose with similar properties to this compound. It is used as a low-calorie sweetener and has potential health benefits, such as improving blood sugar control and gut health.
Properties
IUPAC Name |
(3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSUNEUAIZKAJO-JDJSBBGDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)(CO)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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